molecular formula C8H10ClN B054199 4-(Chloromethyl)-2,6-dimethylpyridine CAS No. 120739-87-9

4-(Chloromethyl)-2,6-dimethylpyridine

Cat. No. B054199
M. Wt: 155.62 g/mol
InChI Key: HHJGMXMMZDNOOO-UHFFFAOYSA-N
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Patent
US05214152

Procedure details

In 77 ml of CHCl3 was dissolved 7.00 g (0.0511 mole) of (2,6-dimethyl-4-pyridyl)methanol and with stirring at room temperature, 15.3 ml of thionyl chloride was added dropwise. After completion of the dropwise addition, the mixture was stirred for 3 hours and concentrated. The residue was diluted with aqueous sodium hydrogen carbonate solution and extracted with AcOEt (100 ml×3). The extract was dried over MgSO4 and distilled to remove AcOEt. The procedure gave 6.37 g of (2,6-dimethyl-4-pyridyl)methyl chloride as oil.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
77 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[C:4]([CH3:10])[N:3]=1.S(Cl)([Cl:13])=O>C(Cl)(Cl)Cl>[CH3:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:13])[CH:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
CC1=NC(=CC(=C1)CO)C
Name
Quantity
77 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with aqueous sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove AcOEt

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=CC(=C1)CCl)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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